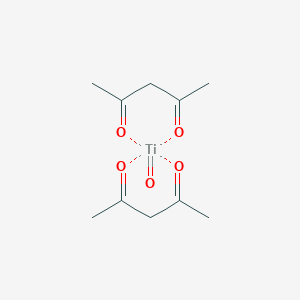
Bis(2,4-pentanedionato)titanium(IV) Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Bis(2,4-pentanedionato)titanium(IV) Oxide can be synthesized through various methods. One common method involves the reaction of titanium isopropoxide with acetylacetone. The reaction typically occurs in an ethanol solution under continuous stirring . Another method involves the calcination of commercially available titanium(IV) oxyacetylacetonate to form a carbon-titania composite, which is then crystallized . Industrial production methods often involve similar processes but on a larger scale to ensure consistent quality and yield.
Chemical Reactions Analysis
Bis(2,4-pentanedionato)titanium(IV) Oxide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide.
Reduction: It can be reduced under specific conditions to form lower oxidation state titanium compounds.
Substitution: It can undergo substitution reactions where the acetylacetonate ligands are replaced by other ligands.
Common reagents used in these reactions include organic acids, ethanol, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used but often include titanium dioxide and other titanium compounds .
Scientific Research Applications
Bis(2,4-pentanedionato)titanium(IV) Oxide has a wide range of scientific research applications:
Biology: It is used in the preparation of bio-compatible materials and as a precursor for titanium-based biomaterials.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical implants.
Mechanism of Action
The mechanism of action of titanium(IV) oxyacetylacetonate involves its ability to coordinate with various ligands and facilitate catalytic reactions. The titanium center can undergo changes in oxidation state, allowing it to participate in redox reactions. The acetylacetonate ligands stabilize the titanium center and facilitate its interaction with other molecules, enhancing its catalytic activity .
Comparison with Similar Compounds
Bis(2,4-pentanedionato)titanium(IV) Oxide can be compared with other similar compounds such as:
Titanium(IV) acetylacetonate: Similar in structure but with different ligands.
Titanium(IV) isopropoxide: Used in similar applications but with different reactivity.
Titanium(IV) butoxide: Another titanium compound used in organic synthesis and material science.
These compounds share some similarities in their applications and reactivity but differ in their specific properties and uses. This compound is unique in its combination of stability and catalytic activity, making it particularly useful in various scientific and industrial applications .
Properties
CAS No. |
14024-64-7 |
|---|---|
Molecular Formula |
C10H16O5Ti |
Molecular Weight |
264.10 g/mol |
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;oxotitanium |
InChI |
InChI=1S/2C5H8O2.O.Ti/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;/b2*4-3-;; |
InChI Key |
ADVORQMAWLEPOI-SUKNRPLKSA-N |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[Ti] |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O=[Ti] |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[Ti] |
Key on ui other cas no. |
14024-64-7 |
physical_description |
Light orange powder; [Acros Organics MSDS] |
Pictograms |
Irritant; Health Hazard |
Related CAS |
51866-75-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















